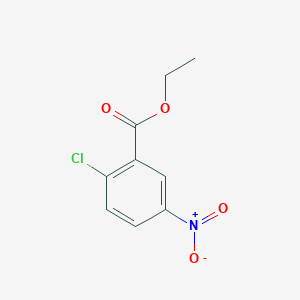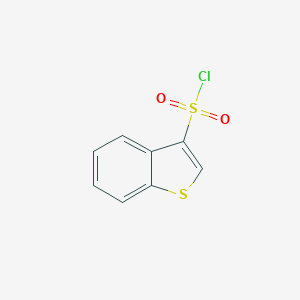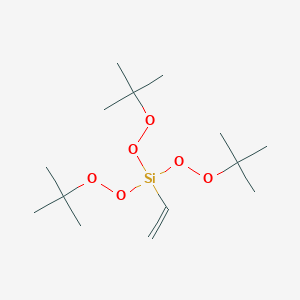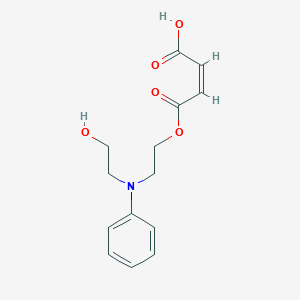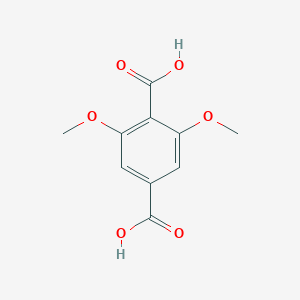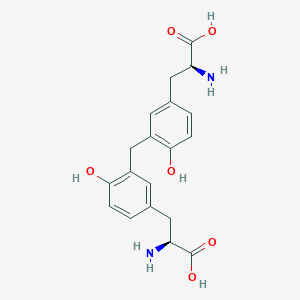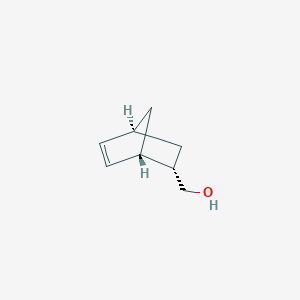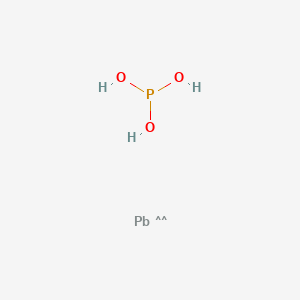
Methylamine, N-(1-methylheptylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Remodulin, also known as treprostinil, is a synthetic analog of prostacyclin. It is primarily used as a vasodilator for the treatment of pulmonary arterial hypertension. This condition is characterized by high blood pressure in the arteries of the lungs, which can lead to heart failure if left untreated. Remodulin helps to reduce symptoms associated with exercise and slows the progression of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of treprostinil involves several steps, starting from commercially available starting materials. The key steps include the formation of the tricyclic core structure, followed by the introduction of the hydroxy and carboxylic acid functional groups. The reaction conditions typically involve the use of strong acids and bases, as well as various organic solvents.
Industrial Production Methods: In industrial settings, the production of treprostinil is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The synthesis is followed by purification steps, such as crystallization and chromatography, to obtain the pure compound .
Types of Reactions:
Oxidation: Treprostinil can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions to yield reduced forms.
Substitution: Treprostinil can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of treprostinil, which can have different pharmacological properties .
Scientific Research Applications
Treprostinil has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of prostacyclin analogs.
Biology: Treprostinil is used in studies related to cell signaling and vascular biology.
Medicine: It is extensively studied for its therapeutic effects in pulmonary arterial hypertension and other cardiovascular diseases.
Industry: Treprostinil is used in the pharmaceutical industry for the development of new drugs and formulations
Mechanism of Action
Treprostinil exerts its effects by binding to and activating the prostacyclin receptor, the prostaglandin D2 receptor 1, and the prostaglandin E2 receptor 2. This activation leads to the elevation of intracellular cyclic adenosine monophosphate levels, which promotes the opening of calcium-activated potassium channels. As a result, treprostinil causes vasodilation, inhibits platelet aggregation, and reduces smooth muscle cell proliferation .
Comparison with Similar Compounds
Epoprostenol: Another prostacyclin analog used for the treatment of pulmonary arterial hypertension.
Iloprost: A synthetic analog of prostacyclin with similar therapeutic effects.
Beraprost: An orally active prostacyclin analog used in the treatment of pulmonary arterial hypertension.
Comparison: Treprostinil is unique in its stability and longer half-life compared to epoprostenol, making it more suitable for continuous infusion therapy. Unlike iloprost, which is administered via inhalation, treprostinil can be administered subcutaneously, intravenously, or orally. Beraprost, on the other hand, is limited to oral administration and has a shorter duration of action .
Properties
CAS No. |
18641-72-0 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
N-methyloctan-2-imine |
InChI |
InChI=1S/C9H19N/c1-4-5-6-7-8-9(2)10-3/h4-8H2,1-3H3 |
InChI Key |
FSRAGPMMSFRFCI-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=NC)C |
Canonical SMILES |
CCCCCCC(=NC)C |
Synonyms |
N-(1-Methylheptylidene)methylamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


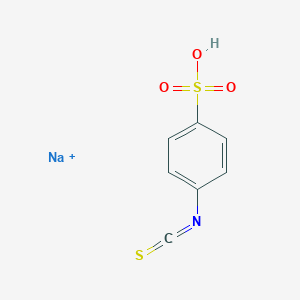

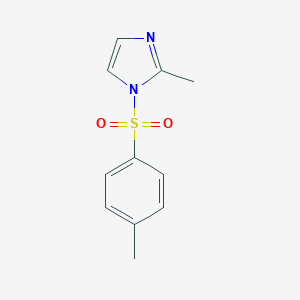
![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole](/img/structure/B97925.png)

